molecular formula MgO7P2Sr B12653869 Magnesium strontium diphosphate CAS No. 20644-06-8

Magnesium strontium diphosphate

Cat. No.: B12653869
CAS No.: 20644-06-8
M. Wt: 285.87 g/mol
InChI Key: PHCONXUNVVGOSF-UHFFFAOYSA-J
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Description

Magnesium strontium diphosphate is an advanced inorganic material at the forefront of biomaterials research, particularly for bone tissue engineering. Its research value lies in the synergistic effect of released magnesium (Mg²⁺) and strontium (Sr²⁺) ions, which collectively create a conducive microenvironment for bone regeneration. Strontium is known to play a crucial role in bone remodeling by stimulating bone-forming osteoblast activity and inhibiting bone-resorbing osteoclasts . The incorporation of magnesium into the structure can significantly enhance the degradation rate of the material compared to strontium phosphates alone, and it has been observed to reduce the potential toxicity of excessive strontium ions in cell culture medium . These materials are often explored in forms such as bioactive cements and coatings. When used as a coating on magnesium-based orthopedic implants, strontium phosphate-based compounds can suppress the rapid degradation rate of the magnesium substrate while facilitating new bone formation to shorten the healing process . Research-grade this compound is typically synthesized via high-temperature solid-state reactions or precursor methods, which can result in non-stoichiometric compositions and unique crystalline structures . This product is intended for laboratory research applications only and is not certified for diagnostic, therapeutic, or human use.

Properties

CAS No.

20644-06-8

Molecular Formula

MgO7P2Sr

Molecular Weight

285.87 g/mol

IUPAC Name

magnesium;strontium;phosphonato phosphate

InChI

InChI=1S/Mg.H4O7P2.Sr/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);/q+2;;+2/p-4

InChI Key

PHCONXUNVVGOSF-UHFFFAOYSA-J

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Sr+2]

Origin of Product

United States

Structural Characterization and Crystallography of Magnesium Strontium Diphosphate

Crystal Structure Determination of Magnesium Strontium Diphosphate (B83284)

The determination of the crystal structure of magnesium strontium diphosphate compounds, such as SrMgP₂O₇ and the non-stoichiometric Sr₂₊ₓMg₃₋ₓP₄O₁₅, has been a key area of research. These studies provide fundamental insights into the arrangement of atoms and the nature of chemical bonding within the crystal lattice.

Space Group Analysis

The symmetry of a crystal is fundamentally described by its space group. For strontium magnesium diphosphate (SrMgP₂O₇), studies have consistently identified the space group as monoclinic P2₁/n. researchgate.net This classification places it within a series of isostructural pyrophosphates. In contrast, the non-stoichiometric compound, initially thought to be Sr₂Mg₃P₄O₁₅, was found to be Sr₂₊ₓMg₃₋ₓP₄O₁₅ (with x ≈ 0.36) and crystallizes in the orthorhombic space group Cmcm. iucr.orgnih.gov This difference in space group signifies a fundamental distinction in the crystal symmetry between the two compositions.

Unit Cell Parameters and Lattice Constants Refinement

The unit cell is the basic building block of a crystal. Its dimensions, known as lattice parameters, are crucial for a complete structural description. For SrMgP₂O₇, which is isostructural with SrZn(P₂O₇), the refined unit cell parameters in the monoclinic P2₁/n space group have been determined. researchgate.net Similarly, for the orthorhombic Sr₂₊ₓMg₃₋ₓP₄O₁₅, the lattice constants have been refined from laboratory powder X-ray diffraction data. iucr.orgnih.gov

Table 1: Crystallographic Data for Select Magnesium Strontium Diphosphates

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų)
Strontium Zinc Diphosphate (isostructural to SrMgP₂O₇) SrZn(P₂O₇) Monoclinic P2₁/n 5.3143(2) 8.2080(3) 12.7250(6) 90.192(4) -
Strontium Magnesium Phosphate (B84403) Sr₂₊ₓMg₃₋ₓP₄O₁₅ (x ≈ 0.36) Orthorhombic Cmcm - - - - -

Polyhedral Coordination Environments

The local environment of each atom within the crystal structure is described by its coordination polyhedron. In SrMgP₂O₇, the magnesium ions (Mg²⁺) are found in a square-pyramidal coordination, forming [MgO₅] units. researchgate.net These are isolated within the structure. The phosphate groups exist as diphosphate or pyrophosphate units, denoted as [P₂O₇] groups. researchgate.net In the non-stoichiometric Sr₂₊ₓMg₃₋ₓP₄O₁₅, the structure is composed of MgO₄ and PO₄ tetrahedra, as well as MO₆ octahedra, where the M site is occupied by a mix of magnesium and strontium ions. iucr.orgnih.gov The other strontium ions are located in larger cavities, surrounded by ten oxygen atoms. iucr.orgnih.gov

Analysis of Three-Dimensional Frameworks and Channel Structures

The interconnection of the polyhedral units creates a three-dimensional framework. In SrMgP₂O₇, the [MgO₅] units and [P₂O₇] groups link together to form a framework that defines channels running along the youtube.com and researchgate.net crystallographic directions. researchgate.net This open-framework structure is a common feature in this family of compounds. Similarly, the structure of Sr₂₊ₓMg₃₋ₓP₄O₁₅ consists of a three-dimensional network of MgO₄ and PO₄ tetrahedra and MO₆ octahedra. iucr.orgnih.gov The larger strontium ions occupy the cavities within this framework. iucr.orgnih.gov

Non-stoichiometry in Magnesium Strontium Phosphate Structures

A significant finding in the study of magnesium strontium phosphates is the existence of non-stoichiometry. The compound initially believed to be stoichiometric Sr₂Mg₃P₄O₁₅ was revealed to have the composition Sr₂₊ₓMg₃₋ₓP₄O₁₅, where x is approximately 0.36. iucr.orgnih.gov This non-stoichiometry arises from the mixed occupancy of a specific crystallographic site (the M site) by both magnesium and strontium ions. iucr.orgnih.gov This discovery of a new structure type highlights the complexity of this materials system.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (XRD) is an indispensable technique for the characterization of crystalline materials like this compound. It is primarily used for phase identification and the assessment of crystallinity. By comparing the experimental diffraction pattern to standard databases, the crystalline phases present in a sample can be identified. mdpi.com The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity; sharp, well-defined peaks are indicative of a highly crystalline material, while broad features suggest a more amorphous or nanocrystalline nature. researchgate.net For example, the synthesis of SrMgP₂O₇ can be monitored by XRD to ensure the formation of the desired single-phase product. researchgate.net Similarly, the crystal structure of Sr₂₊ₓMg₃₋ₓP₄O₁₅ was determined and refined from laboratory powder X-ray diffraction data. iucr.orgnih.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing materials at the nanoscale. psu.eduvirginia.edu For phosphate-based compounds, TEM analysis reveals key information about their crystalline nature and particle dimensions. Studies on related magnesium phosphate nanoparticles have utilized TEM to confirm their irregular sheet-like shapes with sizes ranging from 50 to 200 nm. chalcogen.ro In the context of magnesium- and strontium-doped calcium phosphate nanoparticles, TEM, in conjunction with scanning electron microscopy (SEM), has shown that the particles are approximately spherical with diameters between 40 and 70 nm. mdpi.com The polycrystalline nature of these materials is also often confirmed through TEM observations. chalcogen.ro

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is employed to study the surface morphology and topography of materials. virginia.eduresearchgate.net In the analysis of phosphate coatings containing strontium and magnesium, SEM reveals significant details about the surface structure. For instance, SEM imaging of a strontium phosphate coating on a magnesium substrate showed a porous surface with agglomerates. wjoud.com Similarly, studies on Cu²⁺-doped strontium magnesium phosphate (SrMg₂(PO₄)₂) nanopowder, synthesized via a solid-state reaction, used SEM to analyze the surface morphology and determine grain size. bohrium.com

The morphology of phosphate compounds can vary significantly with synthesis conditions. In some cases, SEM images show that synthesized magnesium phosphates form nanoparticle clusters with sizes in the range of 1-3 µm. chalcogen.ro For other related materials like strontium tin phosphate (SrSn(PO₄)₂) nanopowder, SEM reveals agglomerates of non-uniform, biscuit-like nano flakes. physchemres.org These observations are crucial for understanding how the material's synthesis influences its final form and potential applications.

Interactive Data Table: SEM-Observed Morphological Features of Phosphate Compounds

Compound/CoatingObserved MorphologySize RangeSource(s)
Strontium Phosphate on MgPorous surface with agglomeratesNot specified wjoud.com
Cu²⁺-doped SrMg₂(PO₄)₂Nanopowder, grain size calculated from histogramNot specified bohrium.com
Magnesium PhosphatesNanoparticle clusters1-3 µm chalcogen.ro
Strontium Tin PhosphateAgglomerates of non-uniform biscuit-like nano flakesNot specified physchemres.org

Atomic Force Microscopy (AFM) for Surface Roughness Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to quantify surface roughness at the nanoscale. nih.govresearchgate.netmonash.edu For coatings involving strontium and magnesium phosphates, AFM provides precise measurements of surface topography. In a study on strontium phosphate-coated magnesium, AFM analysis revealed that the coating process led to a more homogeneous surface layer and a reduction in average surface roughness from 419 nm for the uncoated sample to 218 nm for the coated one. wjoud.comwjoud.com This reduction in roughness suggests a more uniform surface, which can be critical for certain applications. wjoud.com

Conversely, other studies have reported an increase in surface roughness upon coating. For example, one investigation found that strontium phosphate-coated magnesium samples exhibited a significantly higher surface roughness (2.5 µm) compared to uncoated samples (0.8 µm). impactfactor.org This highlights that the effect of the coating on surface roughness can depend on the specific coating process and parameters used.

Interactive Data Table: AFM Surface Roughness Data

SampleAverage Surface RoughnessFindingSource(s)
Uncoated Magnesium419 nmHigher roughness wjoud.comwjoud.com
Strontium Phosphate-Coated Mg218 nmReduced roughness wjoud.comwjoud.com
Uncoated Magnesium0.8 µmLower roughness impactfactor.org
Strontium Phosphate-Coated Mg2.5 µmIncreased roughness impactfactor.org

Rietveld Refinement for Quantitative Phase Analysis and Structural Refinement

Rietveld refinement is a powerful analytical method used with X-ray powder diffraction (XRD) data to refine crystal structures and perform quantitative phase analysis. crystalimpact.comresearchgate.netcore.ac.uk This technique is essential for determining the precise crystallographic parameters of a material.

For a previously unknown strontium magnesium phosphate compound, Rietveld refinement of laboratory X-ray powder diffraction data was instrumental. iucr.orgresearchgate.net The analysis revealed a non-stoichiometric composition of Sr₂₊ₓMg₃₋ₓP₄O₁₅ (with x ≈ 0.36), rather than the initially assumed stoichiometric Sr₂Mg₃P₄O₁₅. iucr.orgnih.gov The refinement confirmed that the compound crystallizes in the orthorhombic space group Cmcm. iucr.orgresearchgate.netnih.gov The non-stoichiometry arises from the mixing of magnesium and strontium ions on a specific crystallographic site. nih.gov The successful refinement, which dramatically improved agreement factors (e.g., wRp from 16.8% to 6.3%), provided a detailed and accurate structural model. iucr.org

In studies of co-substituted β-tricalcium phosphate (β-TCP) with strontium and magnesium, Rietveld refinement confirmed that the resulting material maintains the β-TCP crystal structure in a hexagonal setting (space group R3c). nih.gov The refinement showed a reduction in the lattice parameters (a and c-axis) with the combined substitution, which is consistent with the ionic radii of the substituent ions. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for Sr₂₊ₓMg₃₋ₓP₄O₁₅ (x ≈ 0.36) from Rietveld Refinement

ParameterValueSource(s)
FormulaSr₂.₃₆Mg₂.₆₄P₄O₁₅ iucr.orgresearchgate.net
Crystal SystemOrthorhombic iucr.orgresearchgate.netnih.gov
Space GroupCmcm iucr.orgresearchgate.netnih.gov
a (Å)8.86 iucr.org
b (Å)17.51 iucr.org
c (Å)12.87 iucr.org
V (ų)1996.6 iucr.org
wRp (%)6.3 iucr.org

Spectroscopic Investigations of Magnesium Strontium Diphosphate

Fourier Transform Infrared (FT-IR) Spectroscopy of Phosphate (B84403) Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a compound. For magnesium strontium diphosphate (B83284) and related materials, FT-IR spectra reveal the characteristic vibrations of the diphosphate (or pyrophosphate) group (P₂O₇)⁴⁻.

The analysis of FT-IR spectra for materials containing magnesium and strontium pyrophosphate phases, such as 27.5SrO-27.5MgO-45P₂O₅, shows several distinct absorption bands corresponding to the vibrations of the P-O bonds within the diphosphate units. researchgate.net The spectra are generally interpreted by assigning bands to specific stretching and bending modes of the PO₂, PO₃, and P-O-P groups. researchgate.netresearchgate.net

Key vibrational modes observed in the FT-IR spectra of magnesium strontium phosphate compounds include:

Asymmetric and Symmetric Stretching of PO₃ Groups: Bands in the region of 1080-1120 cm⁻¹ are typically assigned to the asymmetric stretching vibrations (νₐₛ) of the PO₃ groups. researchgate.net

Asymmetric Stretching of PO₂ Groups: A prominent absorption band around 1240 cm⁻¹ is characteristic of the asymmetric stretching vibration of the PO₂ group. researchgate.net This band's position can shift compared to other phosphate compounds like NaPO₃ glass, where it appears around 1290 cm⁻¹. researchgate.net

Vibrations of (P-O)⁻ Groups: Absorption bands near 1162 cm⁻¹ are attributed to (P-O)⁻ groups. The intensity of these bands may increase with the addition of dopants like Eu₂O₃. researchgate.net

P-O-P Bridge Vibrations: The vibrations of the P-O-P bridge are fundamental to identifying the diphosphate structure. Symmetric stretching vibrations (νₛ) of the P-O-P linkage are found in the 650-775 cm⁻¹ range. researchgate.net The asymmetric stretching vibrations (νₐₛ) of the P-O-P bridge typically appear around 905 cm⁻¹. researchgate.netresearchgate.net

Bending Modes: The deformation (δ) or bending vibrations of PO₄ and PO₂ units occur at lower wavenumbers, generally between 330 cm⁻¹ and 550 cm⁻¹. researchgate.net

The introduction of dopants or changes in the cationic content (Mg²⁺/Sr²⁺ ratio) can lead to shifts in band positions and changes in intensity, reflecting alterations in the local symmetry and bond strengths within the phosphate network. researchgate.net For instance, the addition of Eu₂O₃ to a strontium-magnesium-phosphate matrix leads to an increased intensity of the band at 1162 cm⁻¹, suggesting a corresponding increase in M-O-P (M=Sr/Mg) bonds. researchgate.net

Table 1: FT-IR Vibrational Modes for Magnesium Strontium Phosphate Compounds This table is interactive. Users can sort and filter the data.

Wavenumber Range (cm⁻¹) Assignment Type of Vibration Reference
~1240 PO₂ group Asymmetric Stretch (νₐₛ) researchgate.net
1080-1120 PO₃ group Asymmetric Stretch (νₐₛ) researchgate.net
~1162 (P-O)⁻ groups Stretch (ν) researchgate.net
~905 P-O-P bridge Asymmetric Stretch (νₐₛ) researchgate.netresearchgate.net
650-775 P-O-P bridge Symmetric Stretch (νₛ) researchgate.net
500-550 PO₄ tetrahedron, O-P-O Deformation (δ) researchgate.net
330-477 PO₂ group Bending researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is complementary to FT-IR and provides a "fingerprint" of a molecule's vibrational modes, making it an excellent tool for structural analysis. researchgate.netmdpi.commdpi.com In the context of magnesium strontium diphosphate, Raman spectra offer detailed insights into the phosphate framework. researchgate.net As a non-destructive technique, it can identify specific molecular bonds and functional groups with high sensitivity to structural changes. mdpi.comnih.gov

For crystalline materials like MgSrP₂O₇, which may exist as mixed phases of α-Sr₂P₂O₇ and Mg₂P₂O₇, Raman spectroscopy can help identify the vibrational modes associated with each component. researchgate.net The interpretation of the spectra relies on assigning the observed bands to the characteristic vibrations of the diphosphate (P₂O₇) units. researchgate.net

Key assignments in the Raman spectra of strontium magnesium phosphates include:

Symmetric Stretching of P-O-P: A very strong and sharp band typically observed around 1031 cm⁻¹ is assigned to the symmetric stretching mode (νₛ) of the P-O-P bridge. researchgate.net

Asymmetric Stretching of PO₃: Bands appearing in the 1100-1200 cm⁻¹ region are attributed to the asymmetric stretching vibrations (νₐₛ) of the terminal PO₃ groups. researchgate.net

Symmetric Stretching of PO₃: The symmetric stretching modes (νₛ) of the PO₃ groups are found at lower frequencies, often around 997 cm⁻¹. researchgate.net

Bending and Deformation Modes: Lower frequency regions of the spectrum contain bands corresponding to the bending and deformation modes of the phosphate structure. For example, bands around 571 cm⁻¹ and in the 300-400 cm⁻¹ range are assigned to deformation modes of the PO₃ groups and wagging/twisting vibrations of the P₂O₇ unit, respectively. researchgate.net

The presence of different cations like strontium and magnesium influences the crystal field, leading to distinct spectral features that can be used to probe the local environment of the diphosphate ions. researchgate.netnih.gov

Table 2: Raman Band Assignments for Strontium Magnesium Phosphate Compounds This table is interactive. Users can sort and filter the data.

Wavenumber (cm⁻¹) Assignment Type of Vibration Intensity Reference
~341 Twisting/Wagging of P₂O₇ unit Deformation Medium researchgate.net
~388 Twisting/Wagging of P₂O₇ unit Deformation Medium researchgate.net
~571 PO₃ deformation Deformation Medium researchgate.net
~997 PO₃ symmetric stretch Symmetric Stretch (νₛ) Strong researchgate.net
~1031 P-O-P symmetric stretch Symmetric Stretch (νₛ) Very Strong researchgate.net
~1152 PO₃ asymmetric stretch Asymmetric Stretch (νₐₛ) Weak researchgate.net
~1179 PO₃ asymmetric stretch Asymmetric Stretch (νₐₛ) Weak researchgate.net

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a technique used to study the electronic properties of materials by measuring their absorption of light from the ultraviolet to the near-infrared regions. nih.gov This analysis is particularly useful for determining the optical band gap, which is a fundamental property of semiconductor and insulating materials. researchgate.net

For magnesium-doped strontium pyrophosphate (Sr₂P₂O₇) nanoparticles, UV-Vis-NIR absorption spectroscopy has been used to investigate how doping affects the electronic structure. researchgate.net The absorption spectra, typically recorded over a range like 210–1200 nm, allow for the calculation of the optical band gap energy (Eg). researchgate.net

The optical band gap is determined from the absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the equation: (αhν)ⁿ = A(hν - Eg) where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

Studies on strontium pyrophosphate nanoparticles doped with varying concentrations of magnesium ions (2%, 5%, and 10%) have shown that the direct optical energy band gap decreases as the magnesium content increases. researchgate.net The reported values were 4.98 eV, 4.75 eV, and 4.55 eV for 2%, 5%, and 10% Mg doping, respectively. researchgate.net This decrease in the band gap indicates that the incorporation of magnesium ions into the strontium pyrophosphate lattice introduces new energy levels or alters the electronic band structure of the host material.

Table 3: Optical Band Gap of Mg-Doped Strontium Pyrophosphate This table is interactive. Users can sort and filter the data.

Mg Doping Concentration (%) Direct Optical Band Gap (eV) Reference
2 4.98 researchgate.net
5 4.75 researchgate.net
10 4.55 researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition and Distribution Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide chemical characterization of a microscopic area. The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.org

In the study of this compound and related materials, EDS is essential for confirming the presence and relative amounts of the constituent elements (magnesium, strontium, phosphorus, and oxygen). researchgate.net For example, in the synthesis of magnesium ion-doped strontium pyrophosphate nanoparticles, EDAX analysis was used to confirm the elemental presence of Sr, P, O, and Mg. researchgate.net

EDS can provide qualitative analysis by identifying the elements present and semi-quantitative analysis by estimating their relative abundance. youtube.com The data is typically presented as a spectrum with peaks corresponding to the characteristic X-ray energies of different elements. libretexts.orgyoutube.com

Furthermore, EDS can be used for elemental mapping, which provides a visual representation of the spatial distribution of elements across the sample's surface. researchgate.net This is particularly useful for assessing the homogeneity of the compound and ensuring that dopant ions are distributed evenly throughout the host matrix. In studies of strontium- and magnesium-doped calcium phosphates, EDS has been used to verify that the ratio of dopant ions to calcium in the nanoparticles corresponds well to the ratio used during synthesis. mdpi.com

Atomic Absorption Spectrometry (AAS) for Quantitative Elemental Analysis

Atomic Absorption Spectrometry (AAS) is a highly sensitive analytical technique used for the quantitative determination of specific elements in a sample. It measures the absorption of light by free atoms in the gaseous state.

For materials like magnesium- and strontium-doped phosphates, AAS is employed to accurately determine the concentration of the metallic elements. In the characterization of calcium phosphate nanoparticles doped with strontium and magnesium, AAS was used alongside EDS to determine the ratio of the dopant ions to calcium. mdpi.com The results confirmed that the elemental composition of the synthesized nanoparticles was consistent with the stoichiometry of the ions used in the preparation process, indicating successful and predictable incorporation of the dopants into the hydroxyapatite (B223615) lattice. mdpi.com This quantitative analysis is crucial for establishing structure-property relationships, as the precise elemental composition directly influences the material's biological and chemical behavior. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and nanoparticles in a suspension or colloidal system. nih.govmdpi.com The method works by illuminating the particles with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. nih.govnih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com

The analysis yields the hydrodynamic diameter of the particles, which is the diameter of a sphere that has the same translational diffusion speed as the particle being measured. For strontium- and magnesium-doped calcium phosphate nanoparticles dispersed in water, DLS measurements have shown hydrodynamic diameters ranging from 80 to 140 nm. mdpi.com This size is slightly larger than that observed by electron microscopy, which indicates a moderate degree of agglomeration in the dispersion. mdpi.com

DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3, as was found for the doped calcium phosphate nanoparticles, suggests a stable and reasonably monodisperse suspension. mdpi.com

Table 4: DLS Results for Doped Calcium Phosphate Nanoparticles This table is interactive. Users can sort and filter the data.

Parameter Value Range Indication Reference
Hydrodynamic Diameter 80 - 140 nm Particle size including solvent layer mdpi.com
Polydispersity Index (PDI) < 0.3 Stable dispersion, low agglomeration mdpi.com

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful, non-destructive method for investigating the optical properties of materials. It involves exciting a material with photons (light) and analyzing the light emitted as electrons relax from excited states to lower energy states. This technique is particularly important for characterizing phosphor materials, where the host lattice (like MgSrP₂O₇) is intentionally doped with activator ions, typically rare-earth elements, to produce light of specific colors. hilarispublisher.comresearchgate.net

This compound is a promising host material for such dopants due to its high chemical stability and transparency to UV light. researchgate.net The luminescence properties, such as emission wavelength, intensity, and efficiency, are highly dependent on the choice of the dopant ion and its local environment within the host crystal structure. hilarispublisher.com

Europium (Eu²⁺/Eu³⁺) Doping: Doping with europium is common for producing red or blue light. When MgSrP₂O₇ is doped with Eu₂O₃, the material exhibits luminescence, and its properties can be studied as a function of the dopant concentration. researchgate.net In other phosphate hosts, Eu³⁺ ions are known to show a dominant emission peak around 593 nm, corresponding to the ⁵D₀ → ⁷F₁ transition. nih.gov

Dysprosium (Dy³⁺) Doping: Dysprosium is often used as a dopant to achieve white light emission due to its characteristic blue (around 480 nm) and yellow (around 575 nm) emission bands. researchgate.net

Cerium (Ce³⁺) Doping: Cerium-doped phosphors are known for their efficient blue light emission. researchgate.net

The photoluminescence spectrum provides a fingerprint of the electronic transitions occurring within the dopant ions, which are influenced by the crystal field of the MgSrP₂O₇ host. hilarispublisher.comrsc.org Studies of the PL spectra, along with excitation spectra and decay times, allow for the optimization of these materials for applications in solid-state lighting, displays, and other optical technologies. hilarispublisher.comnih.gov For instance, photoluminescence studies of Mg-doped Sr₂P₂O₇ nanoparticles have indicated emission in the visible range. researchgate.net

Excitation and Emission Spectra Analysis

The luminescence of doped this compound is contingent on the nature of the dopant ions, which act as luminescence centers. The host lattice, MgSrP2O7, provides a stable crystalline environment for these ions. While detailed spectral data for MgSrP2O7 is not as abundant as for other hosts like silicates, studies on similar phosphate compounds provide insights into the expected behavior.

When doped with activators like Europium (Eu²⁺) and co-dopants such as Dysprosium (Dy³⁺), the material exhibits distinct photoluminescent properties. The Eu²⁺ ion typically serves as the primary emission center. The excitation and emission processes are governed by the electronic transitions within the dopant ions, influenced by the crystal field of the MgSrP2O7 host.

In analogous silicate (B1173343) systems like Sr₂MgSi₂O₇:Eu²⁺, Dy³⁺, the Eu²⁺ ions are the luminescent centers responsible for emission, while Dy³⁺ ions primarily function as traps for energy storage, which is crucial for persistent luminescence. nih.gov The emission in such systems is often a broad band resulting from the 4f⁶5d¹ to 4f⁷ electronic transition of the Eu²⁺ ion. nih.gov For instance, in Sr₂MgSi₂O₇:Eu²⁺, Dy³⁺ nanofibers, a blue emission peak is observed around 471 nm, which is characteristic of Eu²⁺ emission. nih.gov While the host material is different, the fundamental roles of Eu²⁺ as an emitter and Dy³⁺ as a trap are expected to be similar in a diphosphate host.

The analysis of excitation spectra helps in identifying the optimal wavelengths for stimulating luminescence. For Eu²⁺-doped phosphors, the excitation spectra typically consist of broad bands in the near-UV and blue regions of the electromagnetic spectrum, corresponding to the absorption of energy to promote the 4f⁷ electrons of Eu²⁺ to the 4f⁶5d¹ configuration.

Dopant Typical Role Characteristic Emission (in similar hosts) Electronic Transition
Europium (Eu²⁺)Luminescent CenterBlue-green4f⁶5d¹ → 4f⁷
Dysprosium (Dy³⁺)Trap Center / Co-activatorEnhances persistent luminescence-

This table presents the generally accepted roles and characteristics of common dopants in similar luminescent materials, which are expected to be analogous in this compound.

Thermoluminescence and Optically Stimulated Luminescence Properties

Thermoluminescence (TL) is a key property for materials used in radiation dosimetry. It involves the storage of energy from ionizing radiation in electron or hole traps within the crystal lattice. Upon heating, these trapped charge carriers are released, and their recombination with luminescence centers results in the emission of light. The intensity of the emitted light is proportional to the absorbed radiation dose.

In materials co-doped with ions like Dy³⁺, these ions are known to create deep traps that enhance TL and persistent luminescence properties. nih.gov The presence of defects, such as ion vacancies, in the crystal structure can also contribute to the formation of traps. nih.gov When a material like Dy³⁺-doped MgSrP2O7 is exposed to radiation, electrons are excited and subsequently trapped at sites created by the Dy³⁺ ions or other lattice defects.

The analysis of the TL glow curve, which is a plot of light intensity versus temperature, provides crucial information about the trapping parameters. These parameters include the activation energy (E), which is the energy required to release a trapped charge carrier, and the frequency factor (s), related to the attempt-to-escape frequency of the trapped carrier.

While specific studies on the thermoluminescence of MgSrP2O7 are not widely detailed in the provided context, research on other Dy³⁺-doped materials, such as LiF:Mg, shows that the introduction of Dy³⁺ significantly enhances TL properties. researchgate.net The glow curve structure and the trapping parameters can be analyzed using methods like computer glow curve deconvolution (CGCD) to understand the kinetics of the TL process. researchgate.net

Optically Stimulated Luminescence (OSL) is a related phenomenon where trapped charge carriers are released by stimulation with light of a specific wavelength, rather than heat. This technique is also widely used in radiation dosimetry. The fundamental principles of trapping and recombination are similar to TL. The suitability of MgSrP2O7 for OSL applications would depend on the presence of optically sensitive traps and efficient luminescence centers. The role of co-dopants like Dy³⁺ in creating these traps would be a critical area of investigation.

Parameter Description Significance
Activation Energy (E) The energy depth of the electron/hole traps within the material's band gap.Determines the thermal stability of the trapped signal. Higher E means more stable traps.
Frequency Factor (s) The attempt-to-escape frequency of a trapped charge carrier.Relates to the probability of a charge carrier escaping the trap at a given temperature.
Glow Curve A plot of thermoluminescence intensity as a function of temperature.The shape and peak positions reveal the distribution and depth of the traps.

This table outlines the key parameters used to characterize the thermoluminescence properties of a material.

Theoretical and Computational Studies of Magnesium Strontium Diphosphate Systems

Density Functional Theory (DFT) Approaches to Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For crystalline solids like magnesium strontium diphosphate (B83284), DFT calculations can determine ground-state properties such as the total energy, electronic band structure, and density of states, which are fundamental to understanding the material's behavior.

While specific DFT studies focusing exclusively on MgSrP₂O₇ are not extensively available in the reviewed literature, the methodologies are well-established and have been applied to a wide range of similar pyrophosphate compounds. researchgate.net For instance, first-principles DFT calculations have been employed to study the structural and electronic properties of 21 different pyrophosphate crystals with the general formula A₂M(H₂P₂O₇)₂·2H₂O, where A can be K, Rb, NH₄, or Tl, and M is a transition metal such as Mg. researchgate.net These studies typically use exchange-correlation functionals like the Perdew-Burke-Ernzerhof (PBE) within the generalized gradient approximation (GGA) to solve the Kohn-Sham equations.

In a DFT study on a related compound, disodium (B8443419) zinc diphosphate (Na₂ZnP₂O₇), the calculated electronic band structure revealed it to be a wide-gap semiconductor with a direct band gap of 4.95 eV. researchgate.net The partial density of states (PDOS) analysis showed significant contributions from the Zn, P, and O atoms to the electronic states. researchgate.net A similar approach for MgSrP₂O₇ would involve calculating the band structure and PDOS to identify the contributions of Mg, Sr, P, and O orbitals to the valence and conduction bands, thereby elucidating the nature of chemical bonding and the electronic properties of the material.

A study on Mg-doped SrTiO₃ using DFT showed that the inclusion of Mg at the Sr site influences the electronic band structure and increases the bandgap. researchgate.net This highlights the sensitivity of the electronic properties to cation substitution, a key feature in mixed-cation compounds like MgSrP₂O₇.

Table 1: Representative Calculated Band Gap Energies for Various Diphosphates using DFT

CompoundCalculated Band Gap (eV)Band Gap TypeReference
Na₂ZnP₂O₇4.95Direct researchgate.net
NaCrP₂O₇2.77Direct researchgate.net
Al-doped NaCrP₂O₇ (x=0.125)2.94Direct researchgate.net

Quantum Mechanical Analysis of Ionic Substitution and Site Preferences

Quantum mechanical calculations are crucial for determining the preferred crystallographic sites for ionic substitution in mixed-metal compounds. These calculations typically involve comparing the total energies of various configurations where the substituting ion is placed at different available sites within the crystal lattice. The configuration with the lowest energy indicates the most stable substitution site.

The crystal structure of strontium magnesium diphosphate, SrMgP₂O₇, is known to belong to the α-Ca₂P₂O₇ isotypical series. researchgate.net In this structure, Mg(II) atoms occupy square-pyramidal coordination sites and are isolated within the framework formed by [MgO₅] units and [P₂O₇] groups. researchgate.net The larger Sr²⁺ ions occupy channels within this framework. researchgate.net

A study on Mn²⁺-doped SrMgP₂O₇ revealed that the Mn²⁺ dopants exhibit dual-band emission, which is attributed to the partitioning of Mn²⁺ into two distinct crystal field environments: the Mg²⁺ sites and the Sr²⁺ sites. researchgate.net This suggests that in the case of substitution, both cation sites can potentially be occupied, and the preference may depend on the size and charge of the substituting ion.

First-principles calculations on divalent cation (Mg²⁺, Zn²⁺, Sr²⁺, Ba²⁺) substitution in tricalcium phosphates (TCP) have shown that each cation has an energetically preferred Ca site. researchgate.net Specifically, smaller ions like Mg²⁺ and Zn²⁺ favor one site (Ca-5 in β-TCP), while larger ions like Sr²⁺ and Ba²⁺ prefer others (Ca-3 and Ca-4 in β-TCP). researchgate.net This demonstrates that ionic radius is a key factor in determining site preference, which would also be the case in the MgSrP₂O₇ system.

Prediction of Vibrational Spectra through Harmonic Approximation

The vibrational properties of a crystal can be effectively studied by calculating its phonon dispersion curves and vibrational density of states. In the harmonic approximation, the vibrational frequencies are determined by diagonalizing the Hessian matrix (mass-weighted second derivatives of the energy). These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the structural model.

For magnesium pyrophosphate (Mg₂P₂O₇), a related end-member of the Mg-Sr system, the IR and Raman spectra have been interpreted using factor group analysis based on its crystallographic space group. researchgate.net The observed spectral features for both α- and β-polymorphs of Mg₂P₂O₇ were consistent with the predictions from their respective factor groups. researchgate.net The bands in the Raman spectrum of β-Mg₂P₂O₇ were consistent with a linear P-O-P bond, while those for α-Mg₂P₂O₇ suggested a bent P-O-P bond. researchgate.net

In a study of Mg ion-doped Sr₂P₂O₇ nanoparticles, FT-IR spectroscopy was used to characterize the vibrational modes of the pyrophosphate groups. researchgate.net Similarly, a study on the Mg₂P₂O₇–Mg₂As₂O₇ solid solution identified vibrational bands corresponding to the mixed PAsO₇⁴⁻ anions, demonstrating the sensitivity of vibrational spectra to atomic-level substitutions. researchgate.net For MgSrP₂O₇, a similar computational approach would predict the characteristic vibrational modes associated with the P₂O₇ groups and the MgO₅ polyhedra, and how these modes are influenced by the presence of both Mg and Sr cations.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Magnesium Pyrophosphate (α-Mg₂P₂O₇)

AssignmentRaman (cm⁻¹)IR (cm⁻¹)Reference
ν(P-O) terminal1170, 1144, 1098, 1060, 10321205, 1170, 1125, 1080, 1050 researchgate.net
νₐₛ(P-O-P)930970, 920 researchgate.net
νₛ(P-O-P)756, 736740 researchgate.net

Band Structure and Density of States Calculations

The electronic band structure and density of states (DOS) are critical for understanding the electronic and optical properties of materials. The band structure plots the allowed electron energies versus momentum in the Brillouin zone, revealing the nature and magnitude of the band gap. The DOS provides the number of available electronic states at each energy level.

For MgSrP₂O₇, these calculations would be performed using DFT. While specific results for MgSrP₂O₇ are not available, studies on similar materials provide a clear indication of the expected outcomes. For example, the calculated band structure for Na₂ZnP₂O₇ shows a direct band gap of 4.95 eV, indicating its potential as a UV-transparent material. researchgate.net The partial DOS (PDOS) analysis for Na₂ZnP₂O₇ revealed that the top of the valence band is mainly composed of O 2p states, while the bottom of the conduction band is dominated by Zn 4s, P 3s, and O 2p states. researchgate.net

A similar analysis for MgSrP₂O₇ would elucidate the roles of the constituent atomic orbitals. It would be expected that the O 2p orbitals would form the upper valence band, while the conduction band would be a hybridization of Sr, Mg, and P orbitals. The nature of the band gap (direct or indirect) and its width would determine the potential applications of MgSrP₂O₇ in optoelectronic devices.

Molecular Dynamics Simulations for Ion Binding and Structural Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic processes such as ion binding, diffusion, and structural transformations at an atomic scale.

While no specific MD simulations for solid-state MgSrP₂O₇ were found, the technique is widely applied to understand ion interactions in various systems. For example, MD simulations have been used to study the binding of Mg²⁺ ions to adenosine (B11128) diphosphate (ADP) in solution, revealing the formation of stable coordination structures with phosphate (B84403) oxygens. uobasrah.edu.iq In the context of solid-state materials, ab initio molecular dynamics (AIMD) can be used to study low-energy recoil events and defect generation, as demonstrated for Gd₂Zr₂O₇ and Gd₂Ti₂O₇.

For MgSrP₂O₇, MD simulations could be employed to investigate the mobility of Sr²⁺ ions within the structural channels, which could be relevant for understanding ionic conductivity. researchgate.net Furthermore, MD could be used to simulate the structural response to temperature changes and to study the dynamics of the P₂O₇ groups and the coordination environment of the Mg and Sr ions.

First-Principles Calculations of Optical Properties

First-principles calculations based on DFT are a standard tool for predicting the optical properties of materials. By calculating the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), other important optical parameters such as the absorption coefficient, reflectivity, and refractive index can be derived.

The imaginary part of the dielectric function, ε₂(ω), is directly related to the electronic band structure and represents optical absorption due to electronic transitions from occupied to unoccupied states. For Na₂ZnP₂O₇, DFT calculations have predicted its optical properties, showing that it is a wide bandgap semiconductor suitable for UV applications. researchgate.net Similarly, a DFT study on MgAl₂O₄ detailed its optical properties, including the dielectric function, absorption coefficient, and refractive index, finding reasonable agreement with experimental data.

For MgSrP₂O₇, such calculations would predict its transparency range, absorption edges, and refractive index. The results would depend on the calculated electronic band structure, particularly the band gap energy. Given the wide band gaps often found in phosphate materials, MgSrP₂O₇ is also expected to be transparent in the visible region with absorption primarily in the UV range.

Advanced Material Applications of Magnesium Strontium Diphosphate Material Science Focus

Development as Luminescent Materials and Phosphors

Magnesium strontium diphosphate (B83284) has emerged as a promising host material for phosphors due to its high chemical stability and ability to accommodate various dopant ions. utm.my These characteristics allow for the development of luminescent materials with tailored emission properties for applications such as fluorescent lamps, LEDs, and display panels. utm.myekb.eg

Rare-Earth Doping for Tunable Emission Properties and Efficiency

The doping of MgSrP₂O₇ with rare-earth elements is a key strategy for creating phosphors with specific luminescent characteristics. nih.gov The choice of dopant ion allows for the tuning of the emission color and efficiency of the resulting material. For instance, doping with europium (Eu³⁺) can produce red-emitting phosphors, while dysprosium (Dy³⁺) can lead to materials that emit in the blue-yellow region. utm.myresearchgate.net

The concentration of the dopant ions plays a crucial role in the luminescence intensity. As the concentration of the activator ion increases, the luminescence intensity can be enhanced up to a certain point, after which concentration quenching may occur. Co-doping with different rare-earth ions can also be employed to achieve white light emission through the combination of different emission colors. researchgate.net For example, co-doping with Dy³⁺ and Sm³⁺ has been shown to produce white light, with the intensity of the red emission from Sm³⁺ increasing with its concentration due to energy transfer from Dy³⁺. researchgate.netmdpi.com

The synthesis method and conditions, such as annealing temperature, also significantly influence the luminescent properties of the doped MgSrP₂O₇. Higher annealing temperatures can lead to increased crystallinity and particle size, which can affect the emission intensity. nih.gov

Table 1: Examples of Rare-Earth Doped Phosphors and their Emission Properties

Host Material Dopant(s) Emission Color Potential Application
MgSrP₂O₇ Eu³⁺ Red Red phosphor for LEDs and displays utm.my
MgSrP₂O₇ Dy³⁺ Blue-Yellow Component for white light emitting phosphors utm.myresearchgate.net
SrWO₄ Dy³⁺, Sm³⁺ White White light phosphor for LEDs researchgate.netmdpi.com
LaPO₄ Eu³⁺ Red Red phosphor for UV-excited applications utm.my

Mechanisms of Persistent Luminescence and Charge Transfer Phenomena

Persistent luminescence, or afterglow, is a phenomenon where a material continues to emit light long after the excitation source has been removed. ekb.eg In materials like strontium magnesium silicate (B1173343) doped with europium and dysprosium (Sr₂MgSi₂O₇:Eu²⁺, Dy³⁺), this is attributed to the trapping and slow release of charge carriers. capes.gov.brresearchgate.net While the exact mechanisms in MgSrP₂O₇ are still under investigation, the principles are likely similar.

The process typically involves the excitation of electrons to a higher energy state by an external energy source, such as UV light. These excited electrons can then be trapped at defect sites within the crystal lattice, which are often introduced by co-doping with other rare-earth ions. The gradual thermal release of these trapped electrons and their subsequent recombination with the luminescent centers (e.g., Eu²⁺) results in the prolonged emission of light. The depth of these traps determines the duration of the afterglow.

Charge transfer phenomena are also critical in the luminescence process. In europium-doped phosphors, an abnormal reduction of Eu³⁺ to Eu²⁺ can occur, which is often explained by a charge compensation mechanism. nih.gov This in-situ reduction can significantly impact the emission spectra, leading to the appearance of broad emission bands characteristic of Eu²⁺ in addition to the sharp peaks of Eu³⁺. nih.gov

Integration in High-Temperature Ceramics and Glasses for Specialized Applications

Magnesium phosphate-based materials, including those containing strontium, exhibit properties that make them suitable for high-temperature applications. When heated, magnesium phosphate (B84403) compounds can be converted into magnesium pyrophosphate (Mg₂P₂O₇), which possesses ceramic-like properties and can withstand temperatures exceeding 1000°C. google.com This thermal stability makes them valuable as refractory materials and for creating fireproof structures. google.com

The addition of strontium to these phosphate systems can further modify their properties. For instance, strontium-doped magnesium phosphate bioceramics have been fabricated using high-temperature solid-state methods. nih.gov While primarily investigated for biomedical applications, the synthesis techniques and the resulting stable ceramic structures highlight their potential for high-temperature use in other fields.

In the context of glasses, the incorporation of magnesium and strontium into phosphate-based glass compositions can lead to materials with specialized properties. For example, magnesium phosphate glass cements are known for their rapid setting and high early strength, with the potential for conversion to a ceramic-like material upon heating. google.com The inclusion of strontium could further enhance thermal stability and modify other physical properties, making them suitable for applications requiring robust, heat-resistant materials.

Utilization in Optoelectronic Device Components based on Electronic Structure and Optical Properties

The electronic structure and optical properties of magnesium strontium diphosphate, particularly when doped with rare-earth elements, make it a candidate for use in optoelectronic device components. The ability to tailor its luminescent properties through doping is key to its application in devices like light-emitting diodes (LEDs) and displays. utm.myekb.eg

The electronic structure, including the band structure and the energy levels of dopant ions within the host lattice, governs the absorption and emission of light. acs.org The host material's crystal field influences the energy levels of the rare-earth dopants, affecting the wavelengths of emitted light. utm.my By carefully selecting the dopant and its concentration, the emission can be tuned to specific colors, which is essential for creating full-color displays and white-light LEDs. researchgate.net

Furthermore, the optical properties, such as the refractive index and absorption coefficient, are important for designing efficient optoelectronic devices. refractiveindex.info For instance, in a phosphor-converted LED, the phosphor's ability to absorb the blue light from the LED chip and efficiently convert it to other colors is critical. The optical clarity and stability of the host material are also important factors. refractiveindex.info While detailed studies on the electronic band structure and specific optical constants of pure MgSrP₂O₇ are not extensively available in the provided context, the principles of doped phosphors suggest its potential in these applications. acs.orgacs.org

Application as Corrosion-Resistant Coatings and Surface Modification Layers

Magnesium and its alloys are promising for various applications but are limited by their high corrosion rates in physiological and other aggressive environments. nih.govwikipedia.org Strontium phosphate-based coatings, often in combination with magnesium, have been developed to mitigate this issue. These coatings can significantly enhance the corrosion resistance of magnesium substrates. nih.govresearchgate.netresearchgate.net

The application of a strontium phosphate conversion coating on magnesium has been shown to provide superior protection against degradation. researchgate.net The coating process can be achieved through methods like hydrothermal treatment or chemical immersion. nih.govresearchgate.net These coatings are typically uniform, compact, and their density and roughness can be controlled by the treatment parameters. researchgate.net

Studies have demonstrated that strontium-doped calcium phosphate coatings on magnesium improve corrosion resistance by forming a denser, more protective layer. nih.gov Electrochemical tests have shown that these coatings lead to lower current densities and higher polarization resistance compared to uncoated magnesium. nih.gov The presence of strontium in the coating is also beneficial for biomedical applications as it can promote bone formation. impactfactor.org

Table 2: Corrosion Resistance of Coated Magnesium

Coating Type Substrate Key Findings Reference
Strontium-Phosphate (Sr-P) Pure Magnesium Higher corrosion resistance compared to uncoated Mg; stability improved with higher treatment temperature. researchgate.net
Strontium-doped Calcium Phosphate (Sr-CaP) Pure Magnesium Improved corrosion resistance with increasing Sr content; denser coating layer. nih.gov
Strontium Phosphate (SrP) Conversion Coating Pure Magnesium Superior protection on Mg compared to conventional calcium phosphate coatings. researchgate.net

The mechanism of protection involves the formation of a stable, less soluble surface layer that acts as a barrier to the corrosive environment. This layer can consist of various strontium and magnesium phosphate phases. researchgate.netresearchgate.net

Reinforcement Phases in Degradable Metallic Composites for Enhanced Material Performance

Magnesium-based metal matrix composites (MMCs) are being developed for applications requiring lightweight and high-strength materials, including biodegradable medical implants. researchgate.net The incorporation of ceramic reinforcement phases is a common strategy to improve the mechanical properties and control the degradation rate of these composites. nih.gov

While direct evidence for the use of this compound as a reinforcement phase is not explicitly detailed in the provided search results, the use of other phosphate-based ceramics like hydroxyapatite (B223615) (HAp) and β-tricalcium phosphate (β-TCP) in magnesium composites is well-established. researchgate.net These ceramic particles enhance the strength and modulus of the magnesium matrix through mechanisms like load transfer and grain refinement. nih.gov

Doping and Substitution Effects in Magnesium Strontium Diphosphate Systems

Cationic Substitution Mechanisms (e.g., Mg²⁺ for Ca²⁺, Sr²⁺ for Ca²⁺ in related phosphates)

In phosphate-based biomaterials, cationic substitution is a common phenomenon where ions with similar charge and ionic radii replace the host cations in the crystal lattice. In systems related to magnesium strontium diphosphate (B83284), such as hydroxyapatite (B223615) (HA) and β-tricalcium phosphate (B84403) (β-TCP), magnesium (Mg²⁺) and strontium (Sr²⁺) ions are often used to substitute for calcium (Ca²⁺) ions.

The substitution of Ca²⁺ by Mg²⁺ is influenced by the smaller ionic radius of magnesium. This size difference can lead to lattice distortion. In contrast, Sr²⁺ has a larger ionic radius than Ca²⁺, which also affects the crystal structure upon substitution. The extent of this substitution is a critical factor that can be controlled during the synthesis process, often through methods like aqueous precipitation or hydrothermal techniques. nih.govrsc.org The successful incorporation of these dopants into the lattice without the formation of secondary phases is a key indicator of a successful substitution process. nih.gov

In co-doped systems, both Mg²⁺ and Sr²⁺ ions are introduced into the host lattice. This can lead to a more complex interplay of structural changes, as the smaller Mg²⁺ ions and larger Sr²⁺ ions simultaneously substitute for Ca²⁺. researchgate.net This co-substitution can sometimes have a stabilizing effect on the crystal structure. researchgate.net

Impact on Crystal Lattice Parameters and Unit Cell Volume

The substitution of host cations with dopants of different ionic radii directly impacts the crystal lattice parameters and, consequently, the unit cell volume.

When strontium (Sr²⁺), which has a larger ionic radius than calcium (Ca²⁺), is substituted into the lattice of related calcium phosphates, it leads to an expansion of the unit cell. This is observed as an increase in the lattice parameters, 'a' and 'c'. nih.gov Conversely, the substitution of Ca²⁺ with the smaller magnesium (Mg²⁺) ion results in a contraction of the unit cell, causing a decrease in the lattice parameters. rsc.orgnih.gov

In co-doped systems containing both magnesium and strontium, the effect on the lattice parameters is a composite of the individual ionic effects. For instance, in a biphasic calcium phosphate co-doped with Sr and Mg, the lattice constants were found to decrease compared to a material doped only with Sr. This suggests that the contraction caused by Mg²⁺ partially offsets the expansion induced by Sr²⁺. nih.gov Research has also indicated that in such co-doped systems, Mg²⁺ may preferentially enter the β-TCP lattice. nih.gov

Influence on Crystallinity and Amorphous Phase Formation

The introduction of dopant ions like magnesium and strontium can significantly influence the crystallinity of phosphate-based materials. Studies on related calcium phosphate nanoparticles have shown that doping with either Mg²⁺ or Sr²⁺ leads to a considerable decrease in internal crystallinity, with the doped particles becoming almost X-ray amorphous. mdpi.com This reduction in crystallinity is a known effect of ionic substitution in hydroxyapatite. mdpi.com

In some instances, the co-doping of strontium and magnesium can promote the formation of different phases. For example, while mono-doped hydrothermally obtained calcium hydroxyapatite (HAP) with either Mg or Sr showed a monophasic apatite structure, co-doped samples resulted in the formation of a biphasic calcium phosphate (BCP) containing the β-TCP phase. researchgate.netbg.ac.rs The presence of these dopants can also influence the thermal stability of these phases. researchgate.net Furthermore, the substitution with smaller ions has been observed to promote the formation of β-TCP at lower temperatures compared to undoped amorphous calcium phosphate. researchgate.net

Synergistic Effects of Co-doping (Magnesium and Strontium) on Material Properties

The simultaneous incorporation of magnesium and strontium into phosphate-based materials can lead to synergistic effects, resulting in properties that are distinct from those of single-doped materials.

One significant synergistic effect is the thermal stabilization of certain crystal phases. For instance, the co-doping of Sr²⁺ and Mg²⁺ in calcium hydroxyapatite has been shown to stabilize the β-TCP phase by preventing its transition to α-TCP at high temperatures. researchgate.netmdpi.com This stabilization can, in turn, enhance the mechanical properties of the resulting bioceramic. mdpi.com The presence of magnesium, in particular, has been noted to significantly improve the hardness of strontium-doped HAP. researchgate.net

From a biological perspective, the co-presence of these ions can modulate the material's interaction with the biological environment. Both magnesium and strontium are known to play roles in bone metabolism. mdpi.com Therefore, their combined release from a co-doped material could potentially offer enhanced bioactivity. Furthermore, the stress induced by the smaller magnesium ions in the crystal lattice can be compensated for by the incorporation of the larger strontium ions, leading to a more stable structure. researchgate.net

Site Preference of Dopant Ions within the Crystal Structure

In complex crystal structures with multiple cationic sites, dopant ions may exhibit a preference for specific sites. This site preference is often dictated by factors such as ionic radius, coordination number, and the local charge environment.

In the context of β-tricalcium phosphate (β-TCP), which is often a component of co-doped systems, it has been suggested that both Mg²⁺ and Sr²⁺ substitute for Ca²⁺ in the Ca(5) position. researchgate.net Further research on biphasic calcium phosphates co-doped with Sr and Mg has indicated that Mg²⁺ preferentially enters the β-TCP lattice. nih.gov This preferential substitution can be inferred from the significant changes in the lattice parameters of the β-TCP phase compared to the hydroxyapatite phase in the biphasic material. nih.gov

The determination of the specific crystallographic sites occupied by dopant ions can be achieved through advanced characterization techniques such as Rietveld refinement of X-ray diffraction data. nih.gov Understanding the site preference is crucial as it can influence the material's solubility and other critical properties. nih.gov

Degradation Mechanisms and Dissolution Kinetics of Magnesium Strontium Diphosphate Materials

In Vitro Dissolution and Ion Release Studies (Mg²⁺, Sr²⁺, Phosphate)

The dissolution of magnesium strontium phosphate (B84403) materials in physiological solutions is characterized by the release of magnesium (Mg²⁺), strontium (Sr²⁺), and phosphate (PO₄³⁻) ions, all of which play active roles in bone metabolism. The kinetics of this ion release is fundamental to the material's biocompatibility and therapeutic efficacy.

Studies on 3D powder-printed scaffolds made from strontium-substituted magnesium phosphate (struvite) have provided quantitative data on ion release over time when immersed in cell media. nih.gov Over an 18-day period, these studies observed a continuous increase in Mg²⁺ concentrations in the surrounding media, reaching levels between 83 and 499 mg/l. nih.gov The release of Sr²⁺ was found to be dependent on the initial strontium content in the scaffold, varying from 4.3 µ g/day to 15.1 µ g/day per gram of scaffold material. nih.gov This corresponds to Sr²⁺ concentrations in the media ranging from 1.14 mg/l to 7.24 mg/l. nih.gov In parallel, a decrease in calcium and phosphate concentrations in the media was noted, suggesting the precipitation of a new amorphous calcium phosphate phase on the material's surface. nih.gov

Similarly, research on injectable calcium phosphate cements doped with 2 wt% of both Mg²⁺ and Sr²⁺ demonstrated a sustained release of these ions, with concentrations between 10 and 100 µg/mL measured under in vitro conditions. nih.gov The gradual dissolution of Mg²⁺ and Sr²⁺ ions into the acidic solution allows them to react with phosphate anions, contributing to the cement's setting reaction. nih.gov

Interactive Table: Ion Release from Strontium-Substituted Magnesium Phosphate Scaffolds

IonConcentration Range in MediaDaily Release Rate per Gram of ScaffoldObservation Period
Mg²⁺83 - 499 mg/lNot specified18 days
Sr²⁺1.14 - 7.24 mg/l4.3 - 15.1 µ g/day 18 days

Data sourced from an 18-day in vitro study on 3D printed strontium-substituted magnesium phosphate scaffolds. nih.gov

Structural Weakening due to Ion Substitution and its Effect on Degradation Rate

The substitution of magnesium ions with strontium ions, or vice-versa, within the phosphate crystal lattice is a key factor influencing the material's structural stability and, consequently, its degradation rate. This effect is primarily due to the differences in the ionic radii of the cations (Mg²⁺: ~0.89 Å, Sr²⁺: ~1.25 Å, Ca²⁺: ~1.12 Å). researchgate.net

When the smaller Mg²⁺ ion replaces a larger ion like Ca²⁺ in a calcium phosphate structure, the crystal lattice contracts, leading to a decrease in the unit cell parameters. researchgate.netmdpi.com Conversely, when the larger Sr²⁺ ion is substituted into the lattice, it causes an expansion of the unit cell. mdpi.com In a magnesium strontium diphosphate (B83284) structure, the presence of two cations with significantly different sizes introduces strain and distortion into the crystal lattice. mdpi.com This structural destabilization can increase the material's solubility. mdpi.com

Furthermore, ionic substitution can reduce the material's crystallinity. mdpi.com Studies have shown that doping calcium phosphate nanoparticles with both magnesium and strontium results in an almost X-ray amorphous structure. mdpi.com A lower degree of crystallinity generally corresponds to a higher dissolution rate, as amorphous materials are thermodynamically less stable than their crystalline counterparts. The substitution of magnesium phosphate cements with strontium carbonate has been shown to affect the material's mechanical properties, with the maximal compressive strength being a function of the substitution level. nih.gov This highlights the trade-off between achieving desired ion release profiles and maintaining adequate mechanical integrity during the degradation process.

Strategies for Controlling Degradation Kinetics through Material Design

The degradation rate of magnesium strontium diphosphate materials can be tailored through various material design strategies to meet the requirements of specific biomedical applications. These strategies focus on manipulating the material's physicochemical properties.

Crystallinity and Phase Composition: The degree of crystallinity is a major determinant of degradation speed. Hydrothermal treatment allows for the production of strontium phosphate coatings with controlled crystallinity. researchgate.net For instance, coatings produced at 80°C exhibit a high degree of crystallinity, primarily as strontium apatite, which provides a greater protective ability and slows the degradation of the underlying magnesium substrate. nih.govanu.edu.au

Coating Density and Morphology: The integrity and density of a coating are crucial for controlling degradation. Strontium phosphate conversion coatings can effectively reduce the initial rapid degradation of magnesium implants. nih.govresearchgate.net The process parameters, such as immersion time and temperature, determine the surface coverage and density of the coating. researchgate.netresearchgate.netnih.gov Techniques like chemical immersion, hydrothermal treatment, and electrochemically assisted deposition (ECAD) are employed to create uniform and dense protective layers. researchgate.netnih.govresearchgate.net Sealing treatments can be used to close cracks and pores within the coating, further enhancing its barrier properties. oriprobe.com

Incorporation of Reinforcements: The degradation behavior can be modified by creating composite materials. Bioactive SrO-doped magnesium phosphate particles used as reinforcement in a magnesium matrix have been shown to improve corrosion resistance. nih.gov A composite containing 3 wt% of this reinforcement exhibited the lowest corrosion rate in immersion studies, demonstrating that the distribution and percentage of reinforcement particles can effectively control degradation. nih.gov

Level of Ion Substitution: The concentration of strontium within the magnesium phosphate matrix directly influences the degradation kinetics. Studies on strontium-doped calcium phosphate coatings revealed that increasing the strontium content enhanced corrosion resistance. nih.gov This allows for the fine-tuning of the degradation rate by adjusting the Sr/Mg ratio in the initial material formulation.

Phase Transformation of Coatings during Immersion in Physiological Media

When magnesium strontium phosphate materials are immersed in physiological fluids like simulated body fluid (SBF) or Hank's solution, their surfaces undergo dynamic phase transformations. These changes are a consequence of the dissolution of the original material and the precipitation of new, more stable mineral phases from the ion-rich local environment.

Research on strontium-doped magnesium phosphate (struvite) coatings on titanium has shown that upon immersion, the original struvite phase degrades. researchgate.net This degradation, coupled with the release of strontium ions, is accompanied by a transformation of the coating into a calcium phosphate-based phase that resembles low-crystalline hydroxyapatite (B223615). researchgate.net

Similarly, when strontium-calcium phosphate (Sr-CaP) coated magnesium was immersed in Hanks' solution for 14 days, X-ray diffraction analysis revealed the formation of new crystalline phases, identified as dicalcium phosphate dihydrate (CaHPO₄·2H₂O, brushite) and hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). nih.gov The formation of an apatite-like layer is a strong indicator of a material's in vitro bioactivity, as this layer is believed to facilitate strong bonding to bone tissue. researchgate.net The observation of decreasing calcium and phosphate levels in the immersion medium surrounding strontium-substituted magnesium phosphate scaffolds further supports the precipitation of a new amorphous calcium phosphate phase on their surface. nih.gov The presence of brushite is also significant, as it is more soluble than hydroxyapatite and can act as a precursor phase, eventually transforming into more stable apatites. nih.gov

Future Research Directions in Magnesium Strontium Diphosphate

Exploration of Novel Synthetic Routes for Tailored Micro- and Nanostructures

Future investigations will likely focus on developing novel synthetic methodologies to gain precise control over the micro- and nanostructure of magnesium strontium diphosphate-based materials. While methods like aqueous precipitation and hydrothermal treatments have been explored, there is a need for more advanced synthesis strategies. nih.govresearchgate.net A promising avenue is the precursor method, which has been shown to produce high yields of bioinspired strontium doped magnesium phosphate (B84403) cements with uniform particle distributions and high crystallinity. nih.gov

Further research could explore techniques such as sol-gel synthesis, co-precipitation, and self-assembly to create tailored structures. The goal is to control parameters like particle size, porosity, and surface topography, which are critical for influencing the material's biological response and degradation kinetics. For instance, dopants like magnesium and strontium ions have been noted to inhibit grain growth, leading to finer microstructures that can enhance mechanical properties. researchgate.net The development of methods to create hierarchical structures that mimic the architecture of natural bone is a particularly compelling direction.

Synthesis MethodKey Advantages for Future ResearchPotential for Structural Control
Precursor Method High yield, environmentally friendly, suitable for large-scale synthesis. nih.govUniform particle distribution, high crystallinity. nih.gov
Hydrothermal Treatment Can produce crystalline coatings in a short duration. researchgate.netControl over coating weight, density, and surface roughness by varying temperature. researchgate.net
Aqueous Precipitation Allows for the incorporation of various substituents into the crystal structure. nih.govCan be used to create co-substituted materials with varying phase compositions. nih.gov

Multi-scale Modeling and Simulation for Predictive Material Design and Performance

To accelerate the design and optimization of this compound-based materials, a shift towards multi-scale modeling and simulation is anticipated. These computational approaches can provide predictive insights into material properties and performance, reducing the need for extensive trial-and-error experimentation. Future research could focus on developing models that link the atomic-level structure of the material to its macroscopic properties, such as mechanical strength and degradation rate.

Molecular dynamics simulations could be employed to understand the interactions between the material surface and biological molecules, such as proteins and cells. Finite element analysis can be used to predict the mechanical behavior of implants with complex geometries under physiological loading conditions. By integrating computational modeling with experimental validation, researchers can establish a robust framework for the rational design of magnesium strontium diphosphate (B83284) materials with tailored properties for specific biomedical applications.

Further Design of this compound Systems with Tunable Optical Properties

While the primary focus of research on this compound has been on its biomedical applications, there is an unexplored potential to engineer its optical properties. Future research could investigate the possibility of creating systems with tunable optical responses, which could open up new applications in areas like biosensing and medical imaging. Alloying magnesium with other elements has been shown to dynamically modify the optical properties of thin films, suggesting that similar principles could be applied to this compound systems. nih.gov

Investigations could focus on how the incorporation of different dopants or the creation of specific nanostructures can influence the material's refractive index, photoluminescence, or other optical characteristics. The development of this compound-based materials with tailored optical properties could lead to the creation of multifunctional biomaterials that not only support tissue regeneration but also allow for non-invasive monitoring of their performance.

Investigation of Degradation and Dissolution Control Strategies in Complex Environments

Controlling the degradation and dissolution rate of this compound is paramount for its success as a biodegradable implant material. nih.gov Future research will need to move beyond simple in vitro immersion tests and investigate degradation behavior in more complex and physiologically relevant environments. This includes studying the effects of dynamic flow conditions, the presence of various biological macromolecules, and the cellular environment on the material's degradation profile.

Q & A

Q. How can computational modeling predict the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Phase-field modeling : Simulates phase evolution under thermal gradients or mechanical stress.
  • Molecular dynamics (MD) : Predicts dissolution rates in acidic (pH 4) vs. neutral (pH 7) conditions. Validation via in situ atomic force microscopy (AFM) .

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